molecular formula C11H7ClN2O B13908052 4-Chloro-6-methoxyquinoline-7-carbonitrile

4-Chloro-6-methoxyquinoline-7-carbonitrile

Cat. No.: B13908052
M. Wt: 218.64 g/mol
InChI Key: XJBOCWDQVNIFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-methoxyquinoline-7-carbonitrile is a chemical compound with the molecular formula C11H7ClN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxyquinoline-7-carbonitrile typically involves multiple steps. One common method starts with the preparation of 4-cyano-3-methoxyaniline. This intermediate is then subjected to a series of reactions, including cyclization and chlorination, to yield the final product .

  • Step 1: Synthesis of 4-cyano-3-methoxyaniline

    • React 4-cyano-3-hydroxyaniline with dimethyl carbonate in the presence of potassium carbonate and tetrabutylammonium bromide at 110°C.
    • Isolate the product by filtration and recrystallization.
  • Step 2: Cyclization

    • React the intermediate with polyphosphoric acid at 90°C to form 6-cyano-7-methoxy-4-quinolinone.
    • Isolate the product by filtration and drying.
  • Step 3: Chlorination

    • React 6-cyano-7-methoxy-4-quinolinone with thionyl chloride at reflux temperature.
    • Isolate the product by filtration and drying.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxyquinoline-7-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of various substituted quinolines.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids or amides.

Scientific Research Applications

4-Chloro-6-methoxyquinoline-7-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, including kinase inhibitors.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxyquinoline-7-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, it can inhibit tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-methoxyquinoline-6-carboxamide
  • 4-Chloro-7-methoxyquinoline-6-carboxylate
  • 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile

Uniqueness

4-Chloro-6-methoxyquinoline-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

4-chloro-6-methoxyquinoline-7-carbonitrile

InChI

InChI=1S/C11H7ClN2O/c1-15-11-5-8-9(12)2-3-14-10(8)4-7(11)6-13/h2-5H,1H3

InChI Key

XJBOCWDQVNIFRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.